molecular formula C5H7ClN4O2 B10917023 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethan-1-amine

2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B10917023
M. Wt: 190.59 g/mol
InChI Key: FQAXTOFRRIAXOJ-UHFFFAOYSA-N
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Description

2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethan-1-amine is a heterocyclic compound that features a pyrazole ring substituted with a chloro and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethan-1-amine typically involves the reaction of 4-chloro-3-nitro-1H-pyrazole with ethylenediamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

    Oxidation: Potassium permanganate, water or acetone.

Major Products Formed

    Reduction: 2-(4-chloro-3-amino-1H-pyrazol-1-yl)ethan-1-amine.

    Substitution: 2-(4-substituted-3-nitro-1H-pyrazol-1-yl)ethan-1-amine.

    Oxidation: 2-(4-chloro-3-nitroso-1H-pyrazol-1-yl)ethan-1-amine.

Scientific Research Applications

2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The chloro and nitro groups can interact with biological targets, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-1H-pyrazol-1-yl)ethan-1-amine: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine: Lacks the chloro group, which may affect its chemical properties and applications.

    2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanol:

Uniqueness

2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethan-1-amine is unique due to the presence of both chloro and nitro groups on the pyrazole ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C5H7ClN4O2

Molecular Weight

190.59 g/mol

IUPAC Name

2-(4-chloro-3-nitropyrazol-1-yl)ethanamine

InChI

InChI=1S/C5H7ClN4O2/c6-4-3-9(2-1-7)8-5(4)10(11)12/h3H,1-2,7H2

InChI Key

FQAXTOFRRIAXOJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCN)[N+](=O)[O-])Cl

Origin of Product

United States

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